1-Methoxy-4-(3-methoxyprop-1-enyl)benzene

Description

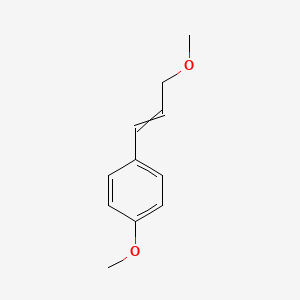

1-Methoxy-4-(3-methoxyprop-1-enyl)benzene is a synthetic aromatic ether featuring a benzene ring substituted with a methoxy group at the para position and a 3-methoxyprop-1-enyl side chain. The compound’s synthesis likely involves alkylation or coupling reactions, as evidenced by similar procedures for methoxy-substituted propargyl derivatives .

Properties

CAS No. |

53484-53-0 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-methoxy-4-(3-methoxyprop-1-enyl)benzene |

InChI |

InChI=1S/C11H14O2/c1-12-9-3-4-10-5-7-11(13-2)8-6-10/h3-8H,9H2,1-2H3 |

InChI Key |

UDDCFRISFQHVLR-UHFFFAOYSA-N |

Canonical SMILES |

COCC=CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-4-(3-methoxyprop-1-enyl)benzene can be synthesized through several methods. One common approach involves the methylation of 4-hydroxypropiophenone followed by a Wittig reaction to introduce the propenyl group. The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from plants like anise and fennel. The compound is then isolated and purified through distillation and crystallization processes .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-(3-methoxyprop-1-enyl)benzene undergoes various chemical reactions, including:

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the para position.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products

Oxidation: Anisaldehyde, anisic acid.

Reduction: 1-Methoxy-4-(3-methoxypropyl)benzene.

Substitution: Para-substituted derivatives such as para-bromoanisole.

Scientific Research Applications

1-Methoxy-4-(3-methoxyprop-1-enyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(3-methoxyprop-1-enyl)benzene involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Analgesic Properties: The compound modulates pain pathways by interacting with opioid receptors and other pain-related targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Differences

Key Observations :

- The target compound’s 3-methoxyprop-1-enyl side chain introduces steric and electronic effects distinct from simpler propenyl analogues (e.g., anethole, estragole).

- Substituents like phenylseleno or methoxy-phenylpropynyl drastically alter reactivity and biological activity compared to hydrocarbon chains .

Physicochemical Properties

Limited data exist for this compound, but insights can be inferred from analogues:

Table 2: Reactivity Comparison

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.